DGAT1 Inhibition: Superior Potency of 3-Methylidene-1-phenylpyrrolidin-2-one Core Compared to Diverse Scaffolds
The core scaffold of 3-Methylidene-1-phenylpyrrolidin-2-one, when appropriately derivatized, demonstrates potent inhibition of Diacylglycerol O-acyltransferase 1 (DGAT1) [1]. In cellular assays, a derivative of this core achieved an IC50 of 10 nM against human DGAT1 in HEK293 cells, representing a 22-fold and 50-fold improvement in potency compared to other pyrrolidine-based DGAT1 inhibitors, such as CHEMBL3235304 (IC50 = 220 nM) and CHEMBL2012616 (IC50 = 498 nM), respectively [2][3]. This data highlights the potential for the 3-methylidene-1-phenylpyrrolidin-2-one scaffold to yield highly potent DGAT1 inhibitors, which are pursued for treating metabolic disorders like obesity and hyperlipidemia [4].
| Evidence Dimension | Inhibition of human DGAT1 activity (IC50) |
|---|---|
| Target Compound Data | Derivative of 3-methylidene-1-phenylpyrrolidin-2-one core: IC50 = 10 nM |
| Comparator Or Baseline | CHEMBL3235304: IC50 = 220 nM; CHEMBL2012616: IC50 = 498 nM |
| Quantified Difference | 22-fold more potent than CHEMBL3235304; 50-fold more potent than CHEMBL2012616 |
| Conditions | HEK293 cell-based assay measuring inhibition of triglyceride synthesis; Sf9 cell membrane assay for comparators [2][3] |
Why This Matters
This level of potency difference can be the deciding factor in selecting a lead scaffold for a metabolic disease drug discovery program, as higher potency often translates to lower effective doses and a potentially improved therapeutic window.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50599921 (CHEMBL5203276). View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50003812 (CHEMBL3235304). View Source
- [3] BindingDB. (n.d.). Affinity Data for BDBM50380060 (CHEMBL2012616). View Source
- [4] F. Hoffmann-La Roche AG. (2013). Novel Pyrrolidine Derivatives. European Patent EP2814822. View Source
